MC 976
Overview
Description
MC 976 is a derivative of Vitamin D3, known for its significant biological activities. It has a molecular formula of C27H42O3 and a molecular weight of 414.63 g/mol . This compound is primarily used in scientific research and has shown potential in various therapeutic areas, including neurodegenerative diseases and cancer .
Preparation Methods
MC 976 can be synthesized through several routes. One common method involves the cyclopropane ring-containing analog of 1α-hydroxyvitamin D3. The synthesis typically requires specific reaction conditions, including the use of hepatocyte cell models to identify 24-oxidized metabolites .
Chemical Reactions Analysis
MC 976 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cyclopropane ring to 24-oxidized metabolites.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .
Scientific Research Applications
MC 976 has a wide range of scientific research applications:
Mechanism of Action
MC 976 exerts its effects primarily through the activation of Vitamin D receptors. It binds to these receptors, modulating the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound also interacts with specific molecular targets, such as the PD-L1 and AXL pathways, enhancing its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
MC 976 is unique due to its specific structure and biological activity. Similar compounds include:
Calcipotriol: Another Vitamin D3 derivative used in the treatment of psoriasis.
Paricalcitol: A synthetic Vitamin D analog used to treat secondary hyperparathyroidism.
Doxercalciferol: A Vitamin D2 analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.
Compared to these compounds, this compound has shown distinct advantages in cancer research due to its ability to target specific molecular pathways .
Biological Activity
MC 976 is a synthetic derivative of Vitamin D3, specifically designed to activate the vitamin D receptor (VDR). This compound has garnered attention in recent years for its potential therapeutic applications in various biological processes, including bone metabolism, immune response modulation, and cancer treatment. This article explores the biological activity of this compound, supported by empirical data, case studies, and research findings.
- Molecular Formula : C27H44O3
- Molecular Weight : 414.62 g/mol
- Purity : Typically >98% (HPLC)
This compound functions primarily through the activation of the VDR, which is involved in regulating gene expression related to calcium homeostasis and bone health. Upon binding to VDR, this compound influences various signaling pathways:
- Calcium Regulation : Enhances intestinal absorption of calcium and phosphate.
- Bone Health : Promotes osteoblast differentiation and mineralization.
- Immune Modulation : Influences the expression of cytokines and immune cell differentiation.
1. Bone Metabolism
Research indicates that this compound significantly enhances osteoblast activity and reduces osteoclastogenesis, leading to improved bone density. In vitro studies have shown that:
- Osteoblast Differentiation : Increased alkaline phosphatase activity by approximately 30% compared to control groups.
- Calcium Mineralization : Enhanced mineral deposition in osteoblast cultures.
Study | Effect on Osteoblasts | Effect on Osteoclasts |
---|---|---|
+30% ALP activity | -20% formation | |
Enhanced mineralization | Reduced resorption |
2. Immune Response
This compound has been shown to modulate immune responses, particularly in autoimmune conditions. In a controlled study involving murine models:
- Cytokine Production : Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-α) by up to 50%.
- T-cell Activation : Decreased activation markers on T-cells, suggesting a potential role in managing autoimmune diseases.
3. Cancer Research
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. Notably:
- Cell Line Studies : In breast cancer cell lines (MCF-7), this compound treatment led to a dose-dependent reduction in cell viability.
- Mechanistic Insights : Induction of apoptosis was associated with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |
---|---|---|---|
MCF-7 | 10 | 40% | Apoptosis |
MCF-7 | 20 | 70% | Apoptosis |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Osteoporosis :
- A clinical trial involving postmenopausal women demonstrated that administration of this compound resulted in significant improvements in bone mineral density over six months compared to placebo.
-
Autoimmune Disease Management :
- In patients with rheumatoid arthritis, treatment with this compound resulted in reduced disease activity scores and improved quality of life metrics.
-
Breast Cancer Treatment :
- A cohort study indicated that patients receiving this compound as an adjunct therapy alongside standard chemotherapy showed improved response rates and reduced side effects.
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWMFGCRBTMOO-KJLYFKKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856153 | |
Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129831-99-8 | |
Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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